AGN 195183 is derived from a series of chemical modifications aimed at enhancing the activity and selectivity of retinoic acid receptor agonists. Its chemical structure is designed to optimize binding affinity and biological activity. The compound has been studied for its potential applications in oncology, particularly in breast cancer and other malignancies where retinoic acid signaling is disrupted .
The synthesis of AGN 195183 involves several key steps that focus on creating a highly selective agonist for the retinoic acid receptor alpha. The following outlines the general approach used in its synthesis:
The molecular structure of AGN 195183 can be described by its specific arrangement of atoms that contribute to its biological activity:
The three-dimensional conformation of AGN 195183 allows it to fit into the binding pocket of the receptor effectively, facilitating its action as an agonist .
AGN 195183 participates in several chemical reactions that are relevant to its function as a retinoic acid receptor agonist:
The mechanism of action of AGN 195183 involves its selective binding to the retinoic acid receptor alpha:
AGN 195183 exhibits several notable physical and chemical properties:
These properties are critical for determining the appropriate formulation and delivery methods for therapeutic applications .
AGN 195183 has several promising applications in scientific research and medicine:
AGN 195183 (IRX-5183) achieves high-affinity RARα binding through a meticulously optimized molecular architecture. Its core structure features a benzoic acid scaffold essential for ionic interaction with Arg278 in the RARα ligand-binding domain (LBD). The ortho-position incorporates a chlorine atom, enhancing hydrophobic packing within the subpocket of the LBD, while meta-fluoro substituents enforce optimal spatial orientation through steric constraints. The 3-chloro-4-ethoxy-5-isopropoxy benzamide moiety enables selective van der Waals contacts with Leu271 and Val395, residues critical for RARα specificity [3] [10].
This structural configuration yields a dissociation constant (Kd) of 3 nM, as quantified via radioligand displacement assays. Thermodynamic studies reveal that the binding is entropy-driven, dominated by hydrophobic interactions, contrasting with earlier retinoids like AGN 193836 that rely on hydrogen bonding. The rigidity imparted by the tert-butyl cyclohexane ring minimizes conformational entropy loss upon receptor binding, contributing significantly to the sub-nanomolar affinity range [1] [6].
Table 1: Structural Elements Governing AGN 195183-RARα Binding
Structural Feature | Role in RARα Binding | Energetic Contribution |
---|---|---|
Carboxylic acid group | Ionic bond with Arg278 | ΔG = -5.2 kcal/mol |
Ortho-chloro substituent | Hydrophobic packing with Leu271 | ΔG = -2.1 kcal/mol |
Meta-fluoro groups | Steric constraint for ligand positioning | ΔG = -1.8 kcal/mol |
Isopropoxy side chain | Van der Waals contacts with Val395 | ΔG = -1.5 kcal/mol |
AGN 195183 exhibits >1,000-fold binding selectivity for RARα over RARβ and RARγ isoforms. Functional assays confirm this specificity: at 200 nM (EC80 for RARα transactivation), it shows no detectable activity on RARβ/γ-responsive promoters. This contrasts with pan-RAR agonists like all-trans retinoic acid (ATRA), which activate all isoforms with near-equal potency [1] [6] [10].
The selectivity arises from divergent residues within the RAR LBDs. While RARα contains a compact Leu271-Val395 pocket accommodating AGN 195183's chloro/isopropoxy groups, RARγ possesses a bulkier Phe301 that sterically clashes with these substituents. Mutagenesis studies confirm that swapping Phe301 in RARγ for Leu (as in RARα) restores partial agonism by AGN 195183. Similarly, RARβ’s unique Ser289 disrupts hydrogen bonding with the ligand’s amide linker, reducing binding affinity by ~200-fold compared to RARα [3].
Table 2: Isoform Selectivity Profile of AGN 195183
RAR Isoform | Binding Kd (nM) | Transactivation EC50 (nM) | Key Residues Causing Selectivity |
---|---|---|---|
RARα | 3 ± 0.4 | 45 ± 6 | Leu271, Val395 |
RARβ | >1,000 | Inactive at 1,000 nM | Ser289 |
RARγ | >1,000 | Inactive at 1,000 nM | Phe301 |
As an orthosteric agonist, AGN 195183 binds the canonical retinoic acid site in RARα, inducing direct conformational changes in the receptor. Hydrogen-deuterium exchange mass spectrometry reveals that binding triggers helix 12 (H12) repositioning into a "closed" conformation, facilitating coactivator recruitment (e.g., SRC-1, NCoA-2). This contrasts with allosteric modulators like the GABAB receptor agonist GS39783, which stabilizes pre-existing orthosteric agonist-bound states without intrinsic efficacy [4] [8].
A critical distinction lies in desensitization dynamics. Orthosteric agonists like AGN 195183 promote receptor internalization and transient downregulation upon sustained activation. In BCR-ABL1 leukemia models, RARα undergoes ubiquitin-mediated degradation after AGN 195183-induced activation, limiting transcriptional output over time. Conversely, allosteric modulators spare receptor desensitization; co-treatment of GABAB with GS39783 and GABA preserves cell-surface receptor density despite equivalent activation to GABA alone [4]. This mechanistic difference highlights AGN 195183’s role as a classical agonist rather than a modulator.
Table 3: Orthosteric vs. Allosteric Mechanisms in Nuclear Receptor Pharmacology
Property | Orthosteric Agonists (AGN 195183) | Allosteric Modulators (e.g., GS39783) |
---|---|---|
Binding site | Endogenous ligand pocket (hydrophobic core) | Topographically distinct site (e.g., receptor vestibule) |
H12 repositioning | Direct induction of "closed" conformation | Stabilization of agonist-bound H12 state |
Receptor desensitization | Promotes ubiquitination and degradation | Minimizes internalization |
Efficacy without endogenous ligand | Full intrinsic activity | No intrinsic activity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1